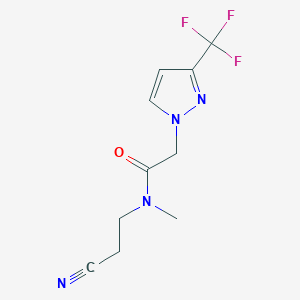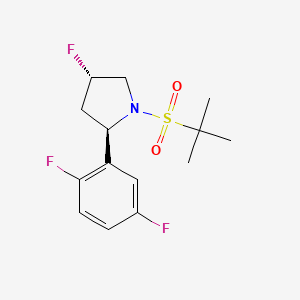
(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is a complex organic compound characterized by the presence of a tert-butylsulfonyl group, difluorophenyl group, and fluoropyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorine Atoms: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at specific positions.
Attachment of the Difluorophenyl Group: This step involves a coupling reaction, such as Suzuki or Heck coupling, to attach the difluorophenyl group to the pyrrolidine ring.
Incorporation of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced through a sulfonylation reaction using reagents like tert-butylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LAH) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or other reactive sites.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LAH, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is employed in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
DNA/RNA Interaction: Interacting with genetic material to influence gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-chloropyrrolidine
- (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-bromopyrrolidine
- (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-methylpyrrolidine
Uniqueness
(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is unique due to the presence of the fluorine atom at the 4-position of the pyrrolidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H18F3NO2S |
|---|---|
Poids moléculaire |
321.36 g/mol |
Nom IUPAC |
(2R,4S)-1-tert-butylsulfonyl-2-(2,5-difluorophenyl)-4-fluoropyrrolidine |
InChI |
InChI=1S/C14H18F3NO2S/c1-14(2,3)21(19,20)18-8-10(16)7-13(18)11-6-9(15)4-5-12(11)17/h4-6,10,13H,7-8H2,1-3H3/t10-,13+/m0/s1 |
Clé InChI |
QWWOKXXMLCBBMT-GXFFZTMASA-N |
SMILES isomérique |
CC(C)(C)S(=O)(=O)N1C[C@H](C[C@@H]1C2=C(C=CC(=C2)F)F)F |
SMILES canonique |
CC(C)(C)S(=O)(=O)N1CC(CC1C2=C(C=CC(=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


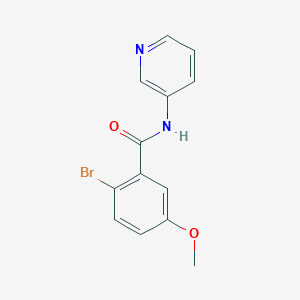
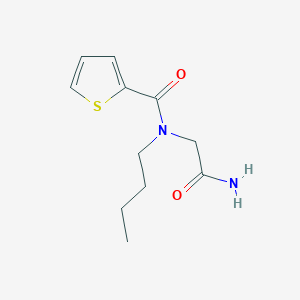
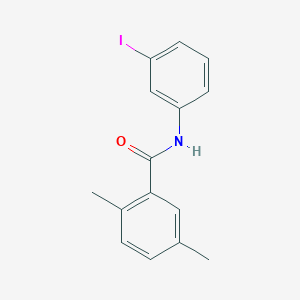
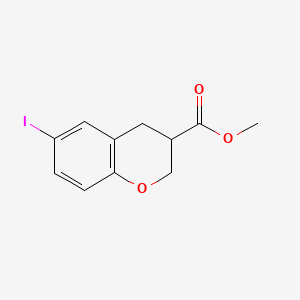
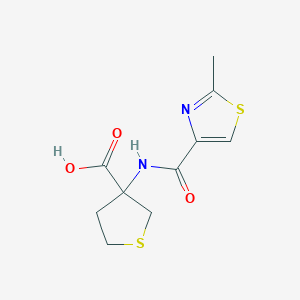
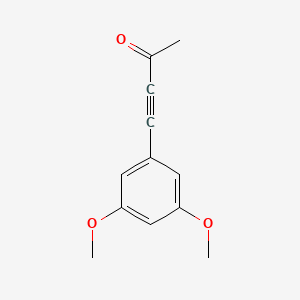
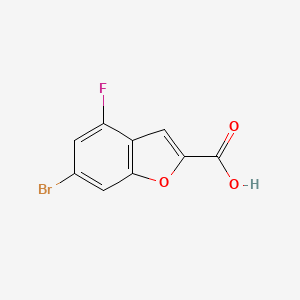
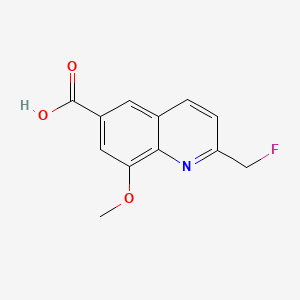
![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)
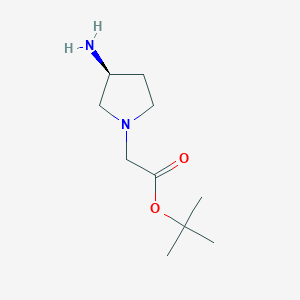
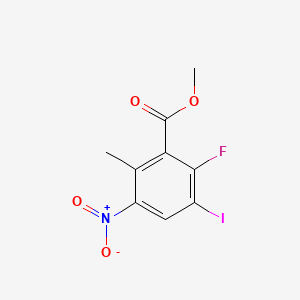
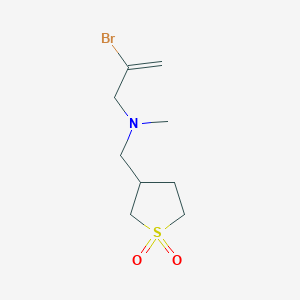
![{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B14904150.png)
